molecular formula C6H9ClN2 B13843280 3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene

3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene

Katalognummer: B13843280
Molekulargewicht: 144.60 g/mol
InChI-Schlüssel: BDRIFOBDGXOYIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene is a chemical compound with the molecular formula C6H9ClN2 and a molecular weight of 144.6 g/mol. It is an intermediate used in the synthesis of Bicyclo Risperidone, which is an impurity of Risperidone, a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist.

Analyse Chemischer Reaktionen

3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including substitution reactions. It is used as an intermediate in the synthesis of other compounds, such as Bicyclo Risperidone

Wissenschaftliche Forschungsanwendungen

3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene is primarily used in scientific research as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the production of Bicyclo Risperidone, which is an impurity of Risperidone, a medication used to treat schizophrenia and bipolar disorder. Additionally, it may have applications in other areas of chemistry and biology, although specific details are limited.

Wirkmechanismus

The mechanism of action of 3-Chloro-1,2-diazabicyclo[22 as an intermediate in the synthesis of Bicyclo Risperidone, it contributes to the formation of compounds that act as serotonin (5-HT2) and dopamine (D2) receptor antagonists. These receptors are involved in various neurological processes, and their modulation can have therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene can be compared to other diazabicyclo compounds, such as 2,3-diazabicyclo[2.2.2]oct-2-ene. While both compounds share a similar bicyclic structure, this compound has a chlorine atom at the 3-position, which may impart different chemical properties and reactivity . The unique substitution pattern of this compound makes it distinct from other similar compounds.

Eigenschaften

Molekularformel

C6H9ClN2

Molekulargewicht

144.60 g/mol

IUPAC-Name

3-chloro-1,2-diazabicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C6H9ClN2/c7-6-5-1-3-9(8-6)4-2-5/h5H,1-4H2

InChI-Schlüssel

BDRIFOBDGXOYIU-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1C(=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.